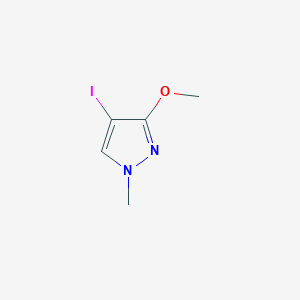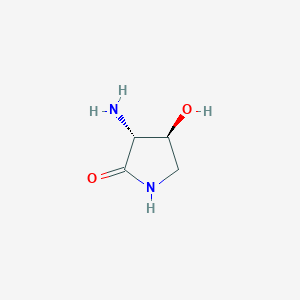
2-(Dimethylamino)pyridine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)pyridine-3-thiol is a heterocyclic organic compound that features a pyridine ring substituted with a dimethylamino group at the 2-position and a thiol group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-3-thiol typically involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol group. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with a thiol reagent in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like acetone at low temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize packed columns and catalysts to facilitate the reaction under controlled conditions, minimizing waste and improving safety .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dimethylamino)pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring positions.
Complexation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides, often in the presence of a base like sodium hydride.
Complexation: Metal salts such as palladium or platinum salts are used to form coordination complexes.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)pyridine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)pyridine-3-thiol involves its ability to interact with various molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with electrophilic centers, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate enzyme activity, disrupt protein-protein interactions, and form stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Mercaptopyridine: Lacks the dimethylamino group, affecting its solubility and reactivity.
2-(Dimethylamino)pyridine: Lacks the thiol group, limiting its ability to form disulfides and metal complexes
Uniqueness: 2-(Dimethylamino)pyridine-3-thiol is unique due to the presence of both the dimethylamino and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and applications. This dual functionality allows it to participate in a broader range of reactions and form more diverse products compared to its analogs .
Eigenschaften
Molekularformel |
C7H10N2S |
|---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
2-(dimethylamino)pyridine-3-thiol |
InChI |
InChI=1S/C7H10N2S/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 |
InChI-Schlüssel |
GNFLAPCNSBEYOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC=N1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)






![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
